molecular formula C16H22N2O5 B3155351 2-(2-Benzyloxycarbonylamino-2-methyl-propionylamino)-2-methyl-propionic acid CAS No. 79775-03-4

2-(2-Benzyloxycarbonylamino-2-methyl-propionylamino)-2-methyl-propionic acid

Cat. No.: B3155351
CAS No.: 79775-03-4
M. Wt: 322.36 g/mol
InChI Key: BJMRSYFLRSLBEH-UHFFFAOYSA-N
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Description

2-(2-Benzyloxycarbonylamino-2-methyl-propionylamino)-2-methyl-propionic acid is a synthetic organic compound featuring a branched propionic acid backbone with two distinct substituents: a benzyloxycarbonyl (Cbz) group and a methyl-propionylamino group. This structure renders the compound highly sterically hindered, influencing its reactivity and physicochemical properties. Its molecular formula is C₁₇H₂₃N₂O₅, with a calculated molecular weight of 341.38 g/mol.

Properties

IUPAC Name

2-methyl-2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-15(2,12(19)17-16(3,4)13(20)21)18-14(22)23-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,17,19)(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMRSYFLRSLBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(C)(C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound is compared below with structurally analogous molecules, focusing on molecular features, synthesis, and applications.

Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(2-Benzyloxycarbonylamino-2-methyl-propionylamino)-2-methyl-propionic acid C₁₇H₂₃N₂O₅ 341.38 Cbz, methyl-propionylamino
2-Butyrylaminopropionic acid C₇H₁₃NO₃ 159.18 Butyryl-amino
2-(4-Methylbenzoylamino)-2-methylpropionic acid C₁₂H₁₅NO₃ 221.26 4-Methylbenzoyl-amino
2-Methylpropionic acid (Isobutyric acid) C₄H₈O₂ 88.11 Simple branched carboxylic acid

Key Observations :

  • The target compound’s molecular weight is >50% higher than 2-butyrylaminopropionic acid due to the bulky Cbz group.
Physicochemical Properties
Property Target Compound 2-Butyrylaminopropionic acid 2-(4-Methylbenzoylamino)-2-methylpropionic acid
Polarity High Moderate Moderate-High (aromatic substituent)
Solubility Low in H₂O Partially soluble in H₂O Low in H₂O, soluble in DMSO
Stability Stable under inert conditions Hydrolysis-prone (amide bond) Stable due to aromatic rigidity

Notes:

  • The target compound’s poor aqueous solubility is attributed to its hydrophobic Cbz group, limiting its use in biological assays without solubilizing agents .

Target Compound :

  • Likely synthesized via multi-step reactions involving amide coupling (e.g., using carbodiimide reagents) and protection/deprotection strategies for the Cbz group. No direct synthesis data are available in the provided evidence.

Analogues :

  • 2-Butyrylaminopropionic acid: Synthesized via direct acylation of alanine with butyryl chloride .
  • 2-(4-Methylbenzoylamino)-2-methylpropionic acid: Prepared by coupling 4-methylbenzoyl chloride with 2-amino-2-methylpropionic acid .
  • Pyrimidine-linked analogues (e.g., ): Utilize Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, highlighting divergent synthetic routes .

Key Differences :

  • The target compound’s synthesis likely requires advanced protecting group chemistry, whereas simpler analogues (e.g., 2-butyrylaminopropionic acid) are accessible via straightforward acylation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Benzyloxycarbonylamino-2-methyl-propionylamino)-2-methyl-propionic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Benzyloxycarbonylamino-2-methyl-propionylamino)-2-methyl-propionic acid

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